molecular formula C17H14N4O3S B2505200 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 1021230-36-3

2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2505200
CAS No.: 1021230-36-3
M. Wt: 354.38
InChI Key: JAWXGRWIWRNJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a complex organic compound. This molecule is composed of a quinazolinone core, a furan ring, and an oxadiazole ring. These structural components are often investigated for their potential biological and chemical properties, making this compound interesting for various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. The synthetic pathway often begins with the formation of the 1,3,4-oxadiazole ring through cyclization reactions. Subsequent steps involve the attachment of the furan ring and the formation of the quinazolinone core. These reactions often require specific conditions, such as acidic or basic environments, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up for mass production. Optimized reaction conditions, continuous flow synthesis, and process intensification techniques can be employed to enhance efficiency and cost-effectiveness. Industrial synthesis might also incorporate advanced technologies like microwave-assisted synthesis or photochemical methods to further improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically employ nucleophiles or electrophiles, such as halogens, under controlled conditions to introduce or replace functional groups.

Major Products: The major products from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction might produce fully reduced analogs. Substitution reactions can result in modified quinazolinone derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is explored for its potential as a building block for more complex molecules. Its unique structure can be utilized in the synthesis of novel compounds with diverse chemical properties.

Biology: In biological research, this compound is studied for its potential bioactivity. The presence of the furan and oxadiazole rings can impart various biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interaction with biological targets and its effects on cellular processes.

Medicine: In medicine, the compound's potential therapeutic properties are of interest. It is investigated as a potential lead compound for drug development, particularly for conditions requiring modulation of specific molecular pathways. Preclinical studies may explore its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry: In the industrial sector, this compound's chemical properties make it a candidate for applications in materials science, such as in the development of new polymers, coatings, or catalysts. Its potential utility in industrial processes is explored for improving efficiency and performance.

Mechanism of Action

The mechanism of action for 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one varies depending on its specific application. In biological contexts, it may exert effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core and its attached functional groups can influence binding affinity and specificity, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Compared to similar compounds, 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one stands out due to the unique combination of its furan, oxadiazole, and quinazolinone moieties. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable molecule for research and development.

List of Similar Compounds:
  • 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • 2-(((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)quinolin-4(3H)-one

  • 2-(((5-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Exploring these compounds' differences and similarities can provide insights into designing new molecules with desirable properties for various applications.

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-9-7-12(10(2)23-9)16-20-21-17(24-16)25-8-14-18-13-6-4-3-5-11(13)15(22)19-14/h3-7H,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWXGRWIWRNJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.